molecular formula C24H25ClN2O5S B299202 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide

2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide

Cat. No. B299202
M. Wt: 489 g/mol
InChI Key: ISVIHFDVPOWWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Cephalon Inc. and has since been used in various scientific research studies. In

Mechanism of Action

2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide works by inhibiting the activity of the NF-κB pathway, which is a key signaling pathway involved in inflammation, cancer, and immune response. Specifically, 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide targets the IKKβ kinase, which is a critical component of the NF-κB pathway. By inhibiting IKKβ, 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide prevents the activation of NF-κB and downstream signaling events.
Biochemical and Physiological Effects:
2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer research, 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in various cancer models. In inflammation and autoimmune disorders, 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide has been shown to reduce cytokine production, decrease immune cell infiltration, and improve tissue damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide in lab experiments is its specificity for the IKKβ kinase and the NF-κB pathway. This allows researchers to selectively target this pathway without affecting other signaling pathways. However, one limitation of using 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide. One area of interest is the potential use of 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of more soluble forms of 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide to improve its bioavailability and efficacy. Additionally, further studies are needed to explore the potential use of 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide in other disease models and to better understand its mechanism of action.
Conclusion:
In conclusion, 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide is a small molecule inhibitor that has shown promise for its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Its specificity for the NF-κB pathway and IKKβ kinase make it an attractive target for drug development. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline to form 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyaniline}. This compound is then reacted with 2-methoxybenzylamine and acetic anhydride to produce 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide.

Scientific Research Applications

2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide has been shown to inhibit the growth of cancer cells by targeting the NF-κB pathway. In inflammation and autoimmune disorders, 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide has been shown to reduce inflammation and improve symptoms in preclinical models.

properties

Product Name

2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide

Molecular Formula

C24H25ClN2O5S

Molecular Weight

489 g/mol

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H25ClN2O5S/c1-3-32-21-12-10-20(11-13-21)27(33(29,30)22-14-8-19(25)9-15-22)17-24(28)26-16-18-6-4-5-7-23(18)31-2/h4-15H,3,16-17H2,1-2H3,(H,26,28)

InChI Key

ISVIHFDVPOWWGI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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